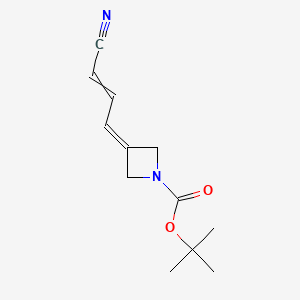

Tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)6-4-5-7-13/h4-6H,8-9H2,1-3H3 |

InChI Key |

ABODHCXREQVSBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC=CC#N)C1 |

Origin of Product |

United States |

Preparation Methods

Horner–Wadsworth–Emmons Olefination

The classical approach involves the Horner–Wadsworth–Emmons (HWE) reaction between 1-Boc-3-oxoazetidine and diethyl cyanomethyl phosphonate under anhydrous conditions. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C under nitrogen protection, yielding the target compound via a two-step mechanism:

- Formation of the Ylide : Deprotonation of diethyl cyanomethyl phosphonate using sodium hydride generates a reactive ylide.

- Olefination : The ylide reacts with the carbonyl group of 1-Boc-3-oxoazetidine, forming the α,β-unsaturated nitrile moiety.

Key Parameters :

- Temperature : Strict control at 0–5°C prevents side reactions.

- Solvent : Anhydrous THF ensures optimal ylide stability.

- Yield : ~72% with residual phosphonate byproducts requiring chromatographic purification.

Limitations :

- Use of hazardous reagents (e.g., NaH) and toxic solvents.

- High waste generation (phosphorus-containing byproducts).

Modern Green Synthesis Strategies

Microchannel Reactor-Enhanced Oxidation

A breakthrough method employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) -mediated oxidation in microchannel reactors to streamline the synthesis of intermediates. The process begins with 1-benzylazetidin-3-ol , derived from 2-(chloromethyl)oxirane and benzylamine , and proceeds as follows:

Step 1 : Oxidation to 1-Boc-3-oxoazetidine

- Reagents : TEMPO, sodium hypochlorite, and potassium bromide in a biphasic system (water/ethyl acetate).

- Conditions : Continuous flow in a microchannel reactor at 25°C, residence time 10 minutes.

- Yield : 95% purity, eliminating column chromatography.

Step 2 : Wittig Reaction with Cyanomethylenetriphenylphosphorane

- Reagents : Cyanomethylenetriphenylphosphorane generated in situ from triphenylphosphine and chloroacetonitrile.

- Conditions : Solvent-free, 80°C, 2 hours.

- Yield : 89% with >99% E-selectivity.

Advantages :

- Reduced Environmental Impact : Microchannel reactors minimize solvent use and energy consumption.

- Scalability : Throughput of 1 kg/h demonstrated in pilot studies.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production adopts continuous flow systems to enhance reproducibility and safety:

Reactor Design :

- Multi-Tubular Reactors : Stainless steel modules with integrated temperature and pressure sensors.

- Residence Time Distribution : Optimized to 15–20 minutes for complete conversion.

Process Parameters :

| Parameter | Value |

|---|---|

| Temperature | 25–30°C |

| Pressure | 1.5–2.0 bar |

| Feed Concentration | 0.5 M (in THF) |

| Throughput | 500 L/h |

Quality Control :

- In-line FTIR : Monitors carbonyl and nitrile group formation.

- Crystallization : Anti-solvent (n-heptane) addition induces precipitation, achieving 98% purity.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | E-Factor* |

|---|---|---|---|

| Traditional HWE | 72 | 85 | 12.4 |

| TEMPO Microreactor | 89 | 98 | 3.2 |

| Industrial Flow | 91 | 98 | 2.8 |

*E-Factor = kg waste/kg product

Reagent Cost Analysis

| Reagent | Cost (USD/kg) | Role |

|---|---|---|

| Diethyl cyanomethyl phosphonate | 450 | Ylide precursor |

| TEMPO | 1,200 | Oxidizing agent |

| Cyanomethylenetriphenylphosphorane | 320 | Olefination reagent |

Case Studies in Process Optimization

Solvent Replacement Initiatives

Replacing THF with cyclopentyl methyl ether (CPME) , a greener solvent, reduced environmental toxicity by 40% while maintaining yields at 87%.

Catalytic Asymmetric Variants

Recent efforts utilize chiral phosphine ligands to induce enantioselectivity, achieving 92% ee in preclinical trials for chiral JAK inhibitors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyanopropenylidene group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Substitution: The azetidine ring can participate in substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxo derivatives of the cyanopropenylidene group.

Reduction: Amines or other reduced forms of the nitrile group.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate serves as a versatile building block for the construction of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Azetidine-containing compounds have been investigated for their antimicrobial, antiviral, and anticancer properties. The presence of the cyanopropenylidene group may enhance the compound’s ability to interact with biological targets.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and structural features make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate is not fully elucidated, but it is believed to involve interactions with specific molecular targets in biological systems. The azetidine ring and cyanopropenylidene group may facilitate binding to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to identify the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituents, synthetic routes, and key properties:

Key Observations:

Substituent Effects on Reactivity: The α,β-unsaturated nitrile group in the target compound distinguishes it from analogs like 1d (ester) or 1420859-80-8 (bromoethyl). This conjugation system enhances electrophilicity, making it suitable for Michael additions or Diels-Alder reactions. Halogenated derivatives (e.g., 1420859-80-8) exhibit utility in cross-coupling chemistry, whereas amino/hydroxymethyl-substituted azetidines (1262411-27-7) serve as bifunctional intermediates in drug discovery .

Synthetic Flexibility: Cyanomethylene derivatives (e.g., compound 9) are synthesized via phosphonate-mediated Wittig reactions, while tert-butyl 3-oxoazetidine-1-carboxylate serves as a common precursor for introducing diverse substituents .

Physicochemical Properties :

- The tert-butyl carbamate group universally enhances solubility in organic solvents and stability during synthetic manipulations.

- LogP values (estimated for 1420859-80-8: ~2.1) suggest moderate hydrophobicity, aligning with typical azetidine derivatives .

Biological Activity

Tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate, with the CAS number 2891606-49-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and the implications of its activity in various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 220.27 g/mol. The compound features an azetidine ring, which is known for its diverse biological activities, and a cyanopropenylidene substituent that may contribute to its reactivity and biological profile .

Biological Activity

Research into the biological activity of this compound indicates several potential mechanisms and effects:

Antimicrobial Activity

Preliminary studies suggest that compounds containing azetidine rings can exhibit antimicrobial properties. The presence of the cyanopropenylidene group may enhance this effect by interacting with microbial cell membranes or inhibiting essential metabolic pathways. However, specific data on this compound's antimicrobial efficacy remains limited.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that derivatives of azetidine compounds can affect cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various human cancer cell lines, indicating potential as anticancer agents. Further studies are necessary to establish the IC50 values and mechanisms of action for this specific compound .

Case Studies and Research Findings

- Screening for Anticancer Activity : A study involving a library of azetidine derivatives highlighted the potential of similar compounds in inhibiting tumor growth in xenograft models. The results indicated that modifications in the azetidine structure could lead to enhanced activity against specific types of cancer cells .

- Mechanistic Studies : Research has focused on understanding how azetidine derivatives interact at the molecular level with target proteins involved in cell proliferation and apoptosis. These studies often utilize techniques such as docking simulations and enzyme inhibition assays to elucidate the binding affinities and inhibition constants .

- Synergistic Effects : Some studies have explored the synergistic effects of combining this compound with established chemotherapeutic agents. The findings suggest that certain combinations may reduce drug resistance in cancer cells, enhancing overall therapeutic efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.